molecular formula C6H12O5 B14772267 2-Deoxy-D-glucose-[1,2,3H(N)]

2-Deoxy-D-glucose-[1,2,3H(N)]

Cat. No.: B14772267
M. Wt: 170.18 g/mol
InChI Key: PMMURAAUARKVCB-LAACTLPNSA-N
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Description

2-Deoxy-D-glucose-[1,2,3H(N)] is a glucose analog where the 2-hydroxyl group is replaced by hydrogen, preventing it from undergoing glycolysis. This compound is widely used in scientific research due to its ability to inhibit glycolysis and its applications in studying glucose metabolism, cancer, and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Deoxy-D-glucose can be synthesized through various methods. One common method involves the reduction of 2-deoxy-D-gluconic acid lactone using sodium borohydride. Another method includes the use of tritium-labeled glucose to produce 2-Deoxy-D-glucose-[1,2,3H(N)] for research purposes .

Industrial Production Methods

Industrial production of 2-Deoxy-D-glucose typically involves the enzymatic reduction of glucose derivatives. This process ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-D-glucose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Deoxy-D-glucose-[1,2,3H(N)] has numerous applications in scientific research:

Mechanism of Action

2-Deoxy-D-glucose inhibits glycolysis by targeting hexokinase, the enzyme responsible for phosphorylating glucose. This inhibition leads to the accumulation of 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized, resulting in the depletion of cellular ATP. This mechanism effectively starves and kills cancer cells and inhibits viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-Deoxyglucose
  • 2-Deoxy-D-arabinohexose
  • 2-Deoxy-D-mannose

Comparison

2-Deoxy-D-glucose is unique due to its ability to inhibit glycolysis and its applications in cancer and viral research. While similar compounds like 2-Deoxyglucose and 2-Deoxy-D-arabinohexose share structural similarities, they may not exhibit the same level of efficacy in inhibiting glycolysis or have the same range of applications .

Properties

Molecular Formula

C6H12O5

Molecular Weight

170.18 g/mol

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-5,5-ditritio-6-tritiooxyoxane-3,4-diol

InChI

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i1T2,9T

InChI Key

PMMURAAUARKVCB-LAACTLPNSA-N

Isomeric SMILES

[3H]C1([C@H]([C@@H]([C@H](OC1O[3H])CO)O)O)[3H]

Canonical SMILES

C1C(C(C(OC1O)CO)O)O

Origin of Product

United States

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